molecular formula C14H25NO B1679214 Pellitorine CAS No. 18836-52-7

Pellitorine

Cat. No. B1679214
CAS RN: 18836-52-7
M. Wt: 223.35 g/mol
InChI Key: MAGQQZHFHJDIRE-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pellitorine is an active amide compound isolated from the roots of Piper nigrum . It is known to possess insecticidal, antibacterial, and anticancer properties .


Synthesis Analysis

Pellitorine was isolated as white crystals from the roots of Piper nigrum . The microbial transformation of piperine gave a new compound 5-[3,4-(methylenedioxy)phenyl]-pent-2-ene piperidine .


Molecular Structure Analysis

The molecular formula of Pellitorine is C14H25NO . The EIMS displayed a molecular ion (M+) peak at m/z 301 and together with its 1H- and 13C-NMR data .


Chemical Reactions Analysis

Pellitorine showed strong cytotoxic activities against HL60 and MCT-7 cell lines . It also enhanced the immune response of goldfish by promoting superoxide dismutase (SOD) and catalase (CAT) in Argulus-infected goldfish .


Physical And Chemical Properties Analysis

Pellitorine is a solid compound with a molecular weight of 223.35 g/mol . It is soluble in DMSO .

Scientific Research Applications

Isolation and Structural Analysis

Pellitorine, a compound isolated from the roots of Anacyclus pyrethrum, has been a subject of interest since ancient times due to its physiological effects. The compound has been structurally analyzed, revealing that it is a mixture of isobutylamides. This structural analysis is crucial for understanding the compound's biological activities and potential applications (Crombie, 1954).

Synthetic Production

The development of synthetic methods for producing pellitorine has been reported, highlighting its potential for large-scale production and research applications. These methods enable the generation of pellitorine in high yields, which is essential for its utilization in various scientific studies (Mandai, Gotoh, Otera, & Kawada, 1980).

Pharmacological Properties

  • Vascular Protective Effects : Pellitorine has been shown to have barrier protective effects against pro-inflammatory responses in human endothelial cells and in vivo models. This indicates its potential use in therapies for vascular inflammatory diseases (Lee, Ku, Min, Lee, Jee, Kim, & Bae, 2014).

  • Cytotoxic Activities : It exhibits strong cytotoxic activities against various cancer cell lines, suggesting its potential as an anti-cancer compound (Ee, Lim, Rahmani, Shaari, & Bong, 2010).

  • Antithrombotic Activities : Pellitorine has demonstrated antithrombotic activities both in vitro and in vivo, indicating its potential use as an anticoagulant (Ku, Lee, Kim, & Bae, 2013).

Transdermal Behavior

Pellitorine's ability to cross the skin layers has been studied, showing that it can be effectively absorbed through the skin. This suggests its potential use in topical applications and as a component in medicinal products (Veryser, Taevernier, Roche, Peremans, Burvenich, & De Spiegeleer, 2014).

Insecticidal Properties

Pellitorine has shown significant insecticidal properties, indicating its potential as a biopesticide. This is particularly relevant for controlling pest populations in an environmentally friendly manner [(Perumalsamy, Kim, Oh, Jung, Ahn, & Kwon, 2013)](https://consensus.app/papers/novel-histopathological-molecular-effects-natural-perumalsamy/e0273d01a19f5871998b12ca413e1531/?utm_source=chatgpt).

Pharmacokinetics

The pharmacokinetics of pellitorine have been explored, including its absorption, distribution, and excretion profiles. Understanding these properties is essential for its potential therapeutic use (Hussain, Ismail, Sadikun, & Ibrahim, 2011).

Ovicidal Activity

Pellitorine has demonstrated strong ovicidal activity against certain insects, further supporting its potential as a natural insecticide or in pest control strategies (Ginesta, Cuñat, Primo, & Primo-Yúfera, 1994).

properties

IUPAC Name

(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGQQZHFHJDIRE-BNFZFUHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019978
Record name (E,E)-N-(2-Methylpropyl)-2,4-decadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless off-white to yellow solid; Spicy herb-type aroma
Record name N-Isobutyl (E,E)-2,4-decadienamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, Soluble (in ethanol)
Record name N-Isobutyl (E,E)-2,4-decadienamide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Pellitorine

CAS RN

18836-52-7
Record name Pellitorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18836-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pellitorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-N-(2-Methylpropyl)-2,4-decadienamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E,4E)-Isobutyl-deca-2,4-dienamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PELLITORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pellitorine
Reactant of Route 2
Reactant of Route 2
Pellitorine
Reactant of Route 3
Reactant of Route 3
Pellitorine
Reactant of Route 4
Reactant of Route 4
Pellitorine
Reactant of Route 5
Reactant of Route 5
Pellitorine
Reactant of Route 6
Pellitorine

Citations

For This Compound
1,660
Citations
GCL Ee, CM Lim, M Rahmani, K Shaari, CFJ Bong - Molecules, 2010 - mdpi.com
Pellitorine (1), which was isolated from the roots of Piper nigrum, showed strong cytotoxic activities against HL60 and MCT-7 cell lines. Microbial transformation of piperine (2) gave a …
Number of citations: 83 www.mdpi.com
JM Gulland, GU Hopton - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… of the present investigation of pellitorine, the method of extraction … The yield of pellitorine obtained from 13 kg. of root was 5 g., … Pellitorine is flavourless, but a milligram causes profuse …
Number of citations: 37 pubs.rsc.org
Z Oláh, D Rédei, L Pecze, C Vizler, K Jósvay, P Forgó… - Phytomedicine, 2017 - Elsevier
… 1 H- and 13 C NMR determination of the chemical structure revealed it to be pellitorine, (2E,4E)… In contrast to previous isolates from Evodia species, pellitorine blocked capsaicin-evoked …
Number of citations: 16 www.sciencedirect.com
B Lieder, M Zaunschirm, AK Holik, JP Ley… - Frontiers in …, 2017 - frontiersin.org
… -pellitorine present in Piper nigrum via TRPV1 and TRPA1 in 3T3-L1 cells. trans-pellitorine … the anti-adipogenic activity of trans-pellitorine depends on TRPV1. In addition, blockage of …
Number of citations: 29 www.frontiersin.org
L Crombie - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… 62' and gave pellitorine only after repeated crystallisations which resulted in … on pellitorine were carried out with material of mp 72-73'. The ultra-violet light absorption data of pellitorine (…
Number of citations: 87 pubs.rsc.org
L Crombie, SH Harper - Nature, 1949 - nature.com
… synthesis of a liquid geometrical isomer of pellitorine, the cis-cis ; … the sialogogue characteristic of natural pellitorine and that of … Our study of the structure and synthesis of pellitorine is …
Number of citations: 15 www.nature.com
JE Miranda, HMD Navickiene, RH Nogueira-Couto… - Apidologie, 2003 - apidologie.org
… The honeybee larvae were shown to be highly susceptible to the amide pellitorine. … doses of pellitorine that were applied topically to adult honeybees. The doses of pellitorine were …
Number of citations: 58 www.apidologie.org
SK Ku, IC Lee, JA Kim, JS Bae - Fitoterapia, 2013 - Elsevier
Pellitorine (PLT), an active amide compound, is well known to possess insecticidal, antibacterial and anticancer properties. However, the anti-coagulant functions of PLT are not studied …
Number of citations: 29 www.sciencedirect.com
M Jacobson - Journal of the American Chemical Society, 1956 - ACS Publications
The accepted structure of spilanthol, the pungent, insecticidal constituent of the flower heads of several species of Spi-lanthes, has been N-isobutyl-4, 6-decadienamide (geometrical …
Number of citations: 22 pubs.acs.org
PJ Nna, TA Tor-Anyiin, JO Igoli - Asian Res. J. Nat. Prod, 2019 - researchgate.net
Aim: Zanthoxylum zanthoxyloides is a plant of the family Rutaceae used for treating different ailments such as malaria, sickle cell anaemia, tuberculosis, paralysis and intestinal disorder …
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.